3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of bicyclo[3.1.1]heptane, where one of the carbon atoms is replaced by an oxygen atom, forming an oxabicyclic structure.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for the synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .
Safety and Hazards
The safety information for 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a bicyclic structure , which may allow it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild, photocatalytic conditions to achieve the desired transformation.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include the use of specialized reactors and controlled reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the oxygen atom.
Bicyclo[2.2.1]heptane: A similar bicyclic structure with different ring sizes.
Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with a different ring system.
Uniqueness: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFGWQVIXRLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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